BenchChemオンラインストアへようこそ!

Dihydroxy Etravirine

Drug Metabolism Pharmacogenomics Analytical Reference Standards

Sourcing Dihydroxy Etravirine (M4) is critical, as generic substitution with Monohydroxy Etravirine (M3) is scientifically unsound due to distinct CYP2C19-dependent formation—100% vs. 75% reduction in loss-of-function genotypes. This ≥98% pure, fully characterized reference standard ensures accurate peak identification and method specificity for Etravirine ANDA/QC applications. Its unique XLogP3-AA of 1.9 guarantees baseline LC separation, preventing regulatory rejection during stability testing.

Molecular Formula C20H15BrN6O3
Molecular Weight 467.28
CAS No. 1246818-67-6
Cat. No. B600903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxy Etravirine
CAS1246818-67-6
Synonyms4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis(hydroxymethyl)benzonitrile; 
Molecular FormulaC20H15BrN6O3
Molecular Weight467.28
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N
InChIInChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27)
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroxy Etravirine (CAS 1246818-67-6) Pharmaceutical Reference Standard for ANDA Method Validation and Quality Control


Dihydroxy Etravirine (CAS 1246818-67-6), also designated as Etravirine metabolite M4, is a fully characterized dimethylhydroxylated derivative of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine [1]. It is formed endogenously via CYP2C19-mediated dimethylhydroxylation of the dimethylbenzonitrile moiety of the parent drug [2]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Etravirine [3].

Why Monohydroxy Etravirine and Other Etravirine Impurities Cannot Substitute for Dihydroxy Etravirine in Regulated Analytical Workflows


In pharmaceutical quality control and regulatory submissions, generic substitution among structurally related Etravirine impurities is scientifically unsound. Dihydroxy Etravirine (M4) is biochemically and analytically distinct from its closest analog, Monohydroxy Etravirine (M3, CAS 1246815-68-8), as well as from other process-related impurities [1]. The key differentiator is its exclusive dependence on CYP2C19 activity for formation, which results in a 100% reduction in production when using human liver microsomes (HLMs) genotyped as homozygous for the loss-of-function CYP2C19*2 allele, compared to a 75% reduction for Monohydroxy Etravirine [2]. This quantifiable difference in metabolic origin and analytical behavior necessitates the use of a specific, well-characterized reference standard like Dihydroxy Etravirine to ensure accurate peak identification, method specificity, and compliance with ANDA and DMF requirements . Substitution with a generic or structurally similar impurity without verified equivalency risks method failure and regulatory rejection.

Dihydroxy Etravirine Quantifiable Differentiation Evidence Guide for Scientific Selection


CYP2C19 Polymorphism Drives 100% Reduction in Dihydroxy Etravirine Formation vs. 75% for Monohydroxy Metabolite

In a direct head-to-head comparison using the same experimental system, the formation of Dihydroxy Etravirine metabolites was completely abolished (100% reduction), whereas Monohydroxy Etravirine formation was only decreased by 75%, when assays were performed using HLMs genotyped as homozygous for the loss-of-function CYP2C19*2 allele compared to formation by HLMs genotyped as CYP2C19*1/*1 [1]. This demonstrates that Dihydroxy Etravirine is a more specific and sensitive marker of CYP2C19 activity than the monohydroxy metabolite.

Drug Metabolism Pharmacogenomics Analytical Reference Standards

Exclusive CYP2C19 Dependency of Dihydroxy Etravirine Formation Confers Analytical Specificity

The metabolic formation of Dihydroxy Etravirine exhibits exclusive dependency on CYP2C19 activity. In contrast, the monohydroxylated metabolites are formed by multiple pathways: the major monohydroxy metabolite is primarily CYP2C19-dependent, but two minor monohydroxylated metabolites of lower abundance are formed by CYP3A4 . Additionally, CYP2C9 acts in concert with CYP3A4 to form minor dihydroxylated products of Etravirine [1]. This indicates that Dihydroxy Etravirine formation is a more specific, single-enzyme event, making it analytically cleaner for use as a reference standard.

Enzyme Phenotyping Reaction Phenotyping Metabolite Identification

Distinct Physicochemical Properties: Calculated XLogP3-AA of 1.9 for Dihydroxy Etravirine vs. Higher Lipophilicity of Parent Drug

Dihydroxy Etravirine possesses distinct physicochemical properties that differentiate it from the parent drug Etravirine. The calculated partition coefficient (XLogP3-AA) for Dihydroxy Etravirine is 1.9 [1], indicating moderate lipophilicity. The introduction of two hydroxyl groups on the dimethylbenzonitrile moiety reduces lipophilicity compared to the parent Etravirine, which is known to be more hydrophobic and practically insoluble in water. This difference is quantifiable and directly impacts chromatographic retention time and sample preparation methodology.

Chromatography Lipophilicity Method Development

Documented >95% Purity with Full Characterization Data Enables Direct Regulatory Use

Commercially available Dihydroxy Etravirine reference standards are supplied with a minimum purity specification of >95% and come with comprehensive Certificates of Analysis (COA) and analytical data that comply with regulatory standards [1]. This includes detailed characterization data compliant with regulatory guidelines, enabling direct use in ANDA and DMF submissions without the need for additional in-house characterization .

Quality Control Reference Standards ANDA

Optimal Application Scenarios for Procuring Dihydroxy Etravirine (CAS 1246818-67-6) Based on Quantitative Evidence


ANDA Filing and Commercial Quality Control (QC) Method Validation for Etravirine

Procuring Dihydroxy Etravirine is essential for pharmaceutical companies developing or validating analytical methods for Abbreviated New Drug Applications (ANDA) for Etravirine. The compound's well-defined identity, high purity (>95%) , and regulatory-grade characterization data enable its use as a reference standard for peak identification, system suitability testing, and impurity profiling, directly meeting FDA and ICH guidelines for method validation and quality control (QC) applications during commercial production [1].

In Vitro CYP2C19 Phenotyping and Drug-Drug Interaction (DDI) Studies

For research laboratories conducting pharmacogenomic studies, Dihydroxy Etravirine serves as a highly specific probe for CYP2C19 activity. Its formation is completely ablated (100% reduction) in HLMs from individuals with the CYP2C19*2 loss-of-function genotype, making it a more stringent marker than the monohydroxy metabolite (75% reduction) [2]. This specificity is valuable for investigating the impact of CYP2C19 polymorphisms or co-administered inhibitors/inducers on Etravirine metabolism, supporting DDI risk assessment and personalized medicine research.

Development of Stability-Indicating HPLC/UPLC Methods

Analytical chemists developing stability-indicating HPLC or UPLC methods for Etravirine drug products will find Dihydroxy Etravirine critical for method optimization. Its distinct physicochemical properties, including a calculated XLogP3-AA of 1.9 [3], which is lower than that of the parent drug, ensure it elutes at a different retention time. This quantifiable difference facilitates baseline separation and accurate quantitation of this key metabolite/impurity in forced degradation studies and stability testing of Etravirine formulations.

Synthesis of Stable Isotope-Labeled Internal Standards for LC-MS/MS

Bioanalytical laboratories performing quantitative LC-MS/MS analysis of Etravirine and its metabolites in plasma can utilize Dihydroxy Etravirine as a precursor for custom synthesis of stable isotope-labeled (e.g., deuterated) internal standards. The availability of the fully characterized, high-purity unlabeled compound provides a reliable starting material for creating an analytically identical internal standard that corrects for matrix effects and ionization variability, thereby improving the accuracy, precision, and reproducibility of pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroxy Etravirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.